Sulindac - 38194-50-2

Sulindac

Catalog Number: EVT-285548
CAS Number: 38194-50-2
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid class. It is classified as a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its biological effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sulindac is primarily known for its anti-inflammatory properties, attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in prostaglandin synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

In scientific research, Sulindac has gained significant attention as a chemopreventive agent, particularly in colorectal cancer research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Studies have demonstrated its potential to inhibit the growth and induce apoptosis in various cancer cell lines, including colon, breast, lung, and pancreatic cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Chemical Reactions Analysis

Sulindac undergoes various metabolic transformations in vivo, primarily in the liver. It is metabolized to two main metabolites: Sulindac sulfide, the pharmacologically active metabolite, and Sulindac sulfone, an inactive metabolite. The reduction of Sulindac to Sulindac sulfide is primarily mediated by gut bacteria. Sulindac sulfide, in turn, can be oxidized to Sulindac sulfone by hepatic enzymes, including flavin-containing monooxygenase 3 (FMO3). [, , , , , , , ]

Mechanism of Action
  • COX Inhibition: As an NSAID, Sulindac primarily inhibits the COX enzymes, particularly COX-2, thereby reducing the production of prostaglandins, which are mediators of inflammation, pain, and fever. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Apoptosis Induction: Sulindac has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The exact mechanisms of apoptosis induction may vary depending on the cell type and context but may involve the modulation of signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, the p38 mitogen-activated protein kinase (MAPK) pathway, the Wnt/β-catenin pathway, and the mitochondrial apoptotic pathway. [, , , , , , , , , , , ]
  • Inhibition of Cell Proliferation and Angiogenesis: Sulindac has demonstrated the ability to inhibit the proliferation of cancer cells, potentially through mechanisms involving cell cycle arrest and the suppression of growth factor signaling. Additionally, studies suggest that Sulindac may inhibit angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. [, , , , , , , , , , , ]
Applications
  • Colorectal Cancer Prevention: Extensive research supports the chemopreventive effects of Sulindac in colorectal cancer, particularly in patients with familial adenomatous polyposis (FAP), an inherited condition that predisposes individuals to developing numerous colorectal polyps, which can progress to cancer. Studies have shown that Sulindac can reduce the number and size of colorectal polyps in FAP patients. [, , , , , , , , , , , ]

  • Preclinical Studies in Other Cancers: In vitro and in vivo studies have investigated the anti-cancer effects of Sulindac in various other cancer types, including breast cancer, lung cancer, pancreatic cancer, ovarian cancer, and head and neck squamous cell carcinoma. These studies have explored its potential to inhibit tumor growth, induce apoptosis, and suppress metastasis. [, , , , , , , , , , , , , , ]

  • Investigating Mechanisms of Cancer Development: Research on Sulindac's effects on cellular pathways, such as the Wnt/β-catenin pathway and the ERK pathway, provides insights into the molecular mechanisms involved in cancer development and progression. By modulating these pathways, Sulindac offers valuable tools for studying the intricate processes underlying tumorigenesis. [, , , , , , , , , , , , , , , ]

  • Developing Novel Therapeutics: Sulindac's structure and its demonstrated ability to modulate various cellular targets have inspired the development of novel derivatives and analogs with improved efficacy and safety profiles. Researchers are actively exploring the therapeutic potential of these compounds for cancer prevention and treatment. [, ]

  • Exploring Combination Therapies: Studies have investigated the synergistic effects of Sulindac in combination with other chemopreventive agents, such as tea polyphenols, or with conventional chemotherapeutic drugs. The rationale behind combination therapies is to enhance anti-cancer efficacy while minimizing potential side effects. [, ]

Future Directions
  • Optimizing Sulindac Derivatives: Continued research is needed to develop Sulindac derivatives with enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties. Optimizing these aspects could lead to more effective and safer chemopreventive and anti-cancer therapies. [, ]

  • Personalized Medicine Approaches: Investigating the influence of genetic polymorphisms on Sulindac metabolism and response could pave the way for personalized medicine approaches. This knowledge could help identify individuals who are most likely to benefit from Sulindac therapy and optimize treatment strategies accordingly. [, ]

  • Targeting Specific Cellular Pathways: Further research is warranted to elucidate the intricate mechanisms by which Sulindac modulates various cellular pathways involved in cancer development. Targeting these pathways more selectively could lead to more precise and effective therapies. [, , , , , , , , , , , , , , , ]

  • Expanding Clinical Applications: While Sulindac's potential in colorectal cancer prevention is well-established, further clinical trials are necessary to explore its efficacy in preventing other cancer types, particularly those where preclinical studies have shown promising results. [, , , , , , , , , , , ]

  • Understanding Resistance Mechanisms: Investigating the mechanisms underlying Sulindac resistance in some cancers is crucial for developing strategies to overcome resistance and improve treatment outcomes. Identifying biomarkers of resistance could also facilitate patient stratification and personalized therapies. [, , ]

Sulindac Sulfide

  • Compound Description: Sulindac sulfide is the active metabolite of sulindac and is a potent inhibitor of cyclooxygenase (COX) enzymes. [, , , ] It exhibits anti-inflammatory, antiproliferative, and pro-apoptotic effects, suggesting its potential for cancer chemoprevention and treatment. [, , ] It inhibits the growth of cultured colon cancer cells primarily by inducing apoptosis. []
  • Relevance: Sulindac sulfide is directly derived from sulindac through metabolic reduction. [] While sulindac itself is considered a prodrug, sulindac sulfide is the pharmacologically active form responsible for many of sulindac's therapeutic effects. [, ]

Sulindac Sulfone

  • Compound Description: Sulindac sulfone is an inactive metabolite of sulindac, lacking COX inhibitory activity. [, , ] Despite this, sulindac sulfone has shown chemopreventive activity against mammary carcinogenesis, suggesting a COX-independent mechanism. [] It also induces apoptosis in human colon cancer cells, partially through reactivation of β-catenin proteasome degradation. []
  • Relevance: Sulindac sulfone is formed from sulindac by irreversible oxidation. [] Although lacking the COX-inhibitory activity of sulindac sulfide, it displays anticancer effects, highlighting the complex pharmacology of sulindac and its metabolites. [, ]

Exisulind

  • Compound Description: Exisulind is a metabolite of sulindac and a potent inhibitor of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) enzymes. [] It exhibits anticancer activity and induces apoptosis in various cancer cell types. []
  • Relevance: Although not directly synthesized from sulindac, exisulind is a key metabolite produced in the metabolic pathway. [] Exisulind and sulindac share similar anticancer properties, but exisulind's distinct mechanism, focusing on cGMP PDE inhibition, differentiates it from sulindac sulfide. []

Sulindac Sulfide Amide (SSA)

  • Compound Description: Sulindac sulfide amide (SSA) is a novel amide derivative of sulindac designed to enhance cGMP PDE inhibitory activity while eliminating COX-inhibitory activity. [] SSA demonstrates greater potency in inhibiting breast cancer cell growth and inducing apoptosis compared to sulindac sulfide, without significant COX inhibition. []
  • Relevance: SSA is a synthetically modified derivative of sulindac sulfide, intended to improve safety and efficacy by reducing COX-related toxicity while enhancing the COX-independent anticancer effects. []

NS398

  • Compound Description: NS398 is a selective COX-2 inhibitor. [] Like sulindac sulfide, it leads to the activation of ERK and p38 MAPK in human colon cancer cells. []
  • Relevance: NS398's similar effects on MAPK activation in colon cancer cells, compared to sulindac sulfide, suggests shared downstream signaling pathways contributing to their anticancer activities, despite targeting different COX isoforms. []

PD98059

  • Compound Description: PD98059 is a selective inhibitor of MEK1/ERK activation. [] It suppresses COX-2 induction by sulindac sulfide and augments sulindac sulfide-induced apoptosis in human colon cancer cells. []
  • Relevance: PD98059's ability to enhance sulindac sulfide's pro-apoptotic effects, by inhibiting ERK signaling, highlights the complex interplay between these pathways and suggests a potential therapeutic strategy for enhancing sulindac's efficacy. []

SB203580

  • Compound Description: SB203580 is a selective inhibitor of p38 MAPK activation. [] It suppresses COX-2 induction by sulindac sulfide and potentiates sulindac sulfide-induced apoptosis in human colon cancer cells. []
  • Relevance: Similar to PD98059, SB203580's ability to augment apoptosis by sulindac sulfide, by inhibiting p38 MAPK, further emphasizes the intricate relationship between MAPK pathways and apoptosis in response to sulindac sulfide. []

Difluoromethylornithine (DFMO)

  • Compound Description: DFMO is an inhibitor of ornithine decarboxylase, an enzyme involved in polyamine synthesis, and has shown potential in preventing sporadic colorectal adenomas. [] When combined with sulindac, it induces changes in gene expression and modifies pathways, such as those related to ATM protein kinase and matrix metalloproteinases, suggesting a potential synergistic effect in cancer prevention. []
  • Relevance: Although structurally unrelated to sulindac, DFMO's potential synergistic effect with sulindac in modifying gene expression and cellular pathways relevant to cancer highlights the potential for combination therapies in enhancing the chemopreventive efficacy. []

Properties

CAS Number

38194-50-2

Product Name

Sulindac

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

MLKXDPUZXIRXEP-MFOYZWKCSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Solubility

2.51e-02 g/L

Synonyms

Aclin
Apo Sulin
Apo-Sulin
Arthrobid
Arthrocine
Chibret
Clinoril
Copal
Kenalin
Klinoril
MK 231
MK-231
MK231
Novo Sundac
Novo-Sundac
Nu Sulindac
Nu-Sulindac
Sulindac
Sulindal

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.